Cas no 1261902-23-1 (2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid)
2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid
- 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
- DTXSID10689047
- MFCD18319396
- 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid, 95%
- 2-FLUORO-5-(2-HYDROXYMETHYLPHENYL)BENZOIC ACID
- 1261902-23-1
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- MDL: MFCD18319396
- Inchi: 1S/C14H11FO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18)
- InChI Key: NXIPRCXAVGSPPM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(=O)O)C1C=CC=CC=1CO
Computed Properties
- Exact Mass: 246.06922237g/mol
- Monoisotopic Mass: 246.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.5Ų
2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326421-5 g |
2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid, 95%; . |
1261902-23-1 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB326421-5g |
2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid, 95%; . |
1261902-23-1 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid Suppliers
2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid
Comprehensive Overview of 2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid (CAS No. 1261902-23-1)
2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid (CAS No. 1261902-23-1) is a fluorinated benzoic acid derivative with significant potential in pharmaceutical and material science applications. This compound, characterized by its unique hydroxymethyl and fluoro substituents, has garnered attention for its versatile chemical properties and potential role in drug discovery. Researchers are increasingly exploring its utility as a building block for small-molecule inhibitors and bioconjugation due to its reactive functional groups.
The structural features of 2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid make it a valuable intermediate in organic synthesis. The presence of a carboxylic acid group allows for easy derivatization, while the hydroxymethyl moiety offers opportunities for further functionalization. This dual reactivity is particularly appealing in the design of targeted therapeutics, where precision and modularity are paramount. Recent studies highlight its potential in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug development.
In the context of green chemistry, 2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid aligns with the growing demand for sustainable synthetic routes. Its fluorine atom enhances metabolic stability, a critical factor in pharmacokinetic optimization. This property is especially relevant given the rising interest in fluorinated pharmaceuticals, which account for over 20% of FDA-approved drugs. The compound’s potential applications in biodegradable materials and catalysis further underscore its multidisciplinary relevance.
From an analytical perspective, CAS No. 1261902-23-1 exhibits distinct spectroscopic signatures, facilitating its identification in complex mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for this compound are well-documented, aiding researchers in quality control and structural verification. These features are crucial for industries prioritizing batch-to-batch consistency, such as contract research organizations (CROs) and API manufacturers.
The commercial availability of 2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid has expanded its accessibility to academic and industrial labs. Suppliers often highlight its purity (>95%) and compatibility with high-throughput screening platforms. This accessibility fuels innovation in fragment-based drug design, where rapid iteration is essential. Notably, its use in crystal engineering has been explored to modulate solid-state properties of active pharmaceutical ingredients (APIs).
Emerging trends in personalized medicine and computational chemistry have further elevated interest in this compound. Molecular docking studies suggest that its aromatic stacking capabilities could enhance binding affinity to biological targets. Such insights are driving its inclusion in virtual compound libraries for AI-driven drug discovery platforms. As the pharmaceutical industry embraces digital transformation, compounds like 1261902-23-1 are becoming indispensable tools for in silico experimentation.
Regulatory considerations for 2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic Acid remain favorable, with no significant restrictions reported under major chemical inventories. This regulatory profile supports its adoption in global markets, particularly for research-use-only (RUO) applications. However, users should consult regional guidelines for Good Laboratory Practice (GLP) compliance when employing it in preclinical studies.
In summary, CAS No. 1261902-23-1 represents a convergence of synthetic utility and biomedical potential. Its dual functionality, combined with emerging applications in next-generation therapeutics, positions it as a compound of enduring interest. As scientific inquiry increasingly intersects with molecular modeling and precision medicine, this fluorinated benzoic acid derivative is poised to play a pivotal role in advancing chemical and biological research.
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